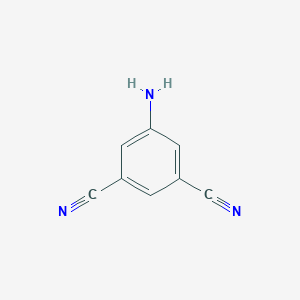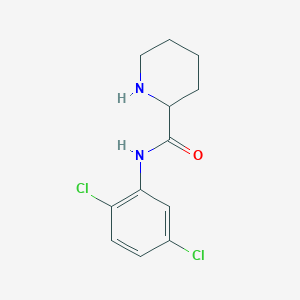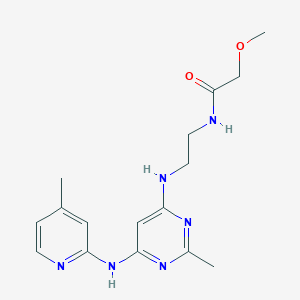![molecular formula C14H10F3N3O3 B2529802 methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate CAS No. 318469-10-2](/img/structure/B2529802.png)
methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate, is a molecule that contains several functional groups and structural motifs that are common in medicinal chemistry and materials science. The pyrazole ring, a five-membered heterocycle containing nitrogen, is known for its presence in various biologically active compounds. The trifluoromethyl group is often used to increase the metabolic stability of pharmaceuticals, while the cyano group can be a point of reactivity for further chemical modifications. The methoxy and carboxylate ester functionalities are common in drug molecules, affecting solubility and bioavailability .
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves the reaction of diketones or similar precursors with hydrazines or other nitrogen sources. For instance, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was achieved from para-methyl-acetophenone and ethyl trifluoroacetate . Similar strategies could be employed for the synthesis of the compound , with appropriate modifications to introduce the cyano and methoxy functionalities.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as FT-IR, FT-Raman, and NMR are commonly used to determine the molecular structure of pyrazole derivatives. For example, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate was elucidated using X-ray crystallography . These techniques could be applied to determine the precise molecular geometry, conformation, and electronic structure of the target compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and coupling reactions. For instance, the coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides led to the synthesis of novel pyrazole-carbonitrile derivatives . The cyano group in the target compound could similarly participate in reactions with nucleophiles or be transformed into other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of electronegative groups like trifluoromethyl and cyano can affect the compound's polarity and electronic properties. Computational methods, such as Density Functional Theory (DFT), can predict properties like dipole moment, hyperpolarizability, and molecular electrostatic potential, as demonstrated for related compounds . These predictions can be complemented with experimental measurements to provide a comprehensive profile of the compound's properties.
Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
- Synthesis of Heterocycles : Derivatives of the compound serve as valuable building blocks for synthesizing a diverse array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Such compounds are crucial for developing new materials and pharmaceuticals due to their complex structures and potential biological activities (Gomaa & Ali, 2020).
Medicinal Chemistry and Drug Discovery
- Anticancer Agents : The Knoevenagel condensation, involving carbonyl functionalities and active methylenes, has been utilized to generate libraries of compounds, including those derived from methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate. Such reactions have led to the discovery of numerous molecules with significant anticancer activities, demonstrating the compound’s importance in the synthesis of pharmacologically relevant entities (Tokala, Bora, & Shankaraiah, 2022).
Supramolecular Chemistry and Material Science
- Supramolecular Assemblies : Benzene-1,3,5-tricarboxamides (BTAs), related structurally to the compound , have shown significant utility in forming supramolecular structures. These structures are stabilized by hydrogen bonding and have applications ranging from nanotechnology to polymer processing. The versatile nature of BTAs underscores the potential of related compounds in creating novel materials with specific functionalities (Cantekin, de Greef, & Palmans, 2012).
Green Chemistry and Sustainable Processes
- Methane Conversion : In the context of converting methane to more valuable hydrocarbons, the catalytic methylation of aromatics presents a new pathway. Research involving similar compounds has explored the use of oxygen as a stoichiometric reactant for benzene methylation with methane over zeolite catalysts. This process, termed "oxidative methylation," highlights the role of such compounds in facilitating environmentally friendly chemical conversions (Adebajo, 2007).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O3/c1-20-12(10(7-18)11(19-20)14(15,16)17)23-9-5-3-8(4-6-9)13(21)22-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPQTERVKZPWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)
![3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2529722.png)
![N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2529723.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2529726.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2529729.png)

![6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529732.png)
![6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529733.png)

![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)

![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)